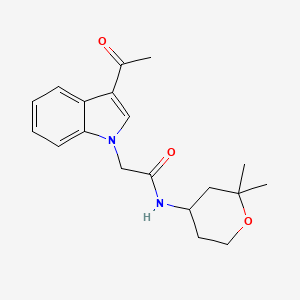
Diethyl 2,2'-(2,2',4,4'-tetraoxo-5,5'-bi-1,3-thiazolidine-3,3'-diyl)diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,2’-(2,2’,4,4’-tetraoxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate is a complex organic compound characterized by its unique structure, which includes two thiazolidine rings and multiple ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-(2,2’,4,4’-tetraoxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate typically involves the reaction of thiazolidine derivatives with diethyl oxalate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-(2,2’,4,4’-tetraoxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, acids, and substituted esters.
Scientific Research Applications
Diethyl 2,2’-(2,2’,4,4’-tetraoxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism by which Diethyl 2,2’-(2,2’,4,4’-tetraoxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate exerts its effects involves the interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of metabolic processes or disruption of cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,2’-(2,2’,4,4’-tetraoxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate
- 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane
- 1,5,2,4-Dioxadithiane 2,2,4,4-Tetraoxide
Uniqueness
Diethyl 2,2’-(2,2’,4,4’-tetraoxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate is unique due to its dual thiazolidine rings and multiple ester groups, which confer specific chemical reactivity and potential biological activity. Compared to similar compounds, it offers a distinct combination of structural features that can be leveraged for targeted applications in various fields.
Properties
Molecular Formula |
C14H16N2O8S2 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
ethyl 2-[5-[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C14H16N2O8S2/c1-3-23-7(17)5-15-11(19)9(25-13(15)21)10-12(20)16(14(22)26-10)6-8(18)24-4-2/h9-10H,3-6H2,1-2H3 |
InChI Key |
ZIYPSPAPQIUJOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(SC1=O)C2C(=O)N(C(=O)S2)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4,6-dimethylpyrimidin-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B12170338.png)
![2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]ethanone](/img/structure/B12170371.png)
![N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide](/img/structure/B12170377.png)
![1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B12170385.png)

![1-(propan-2-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]-1H-indole-3-carboxamide](/img/structure/B12170399.png)


![2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide](/img/structure/B12170410.png)
![6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B12170418.png)

![3,4-dihydro-2H-1,5-benzodioxepin-7-yl[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B12170426.png)
![N-(4-chlorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B12170434.png)
![2-(1H-indol-3-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12170441.png)
